Cas no 1323490-59-0 (1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride)

1-(3,5-Dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 3,5-dimethoxybenzoyl group and a 1-methylimidazole moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research applications. Its structural design combines aromatic and heterocyclic components, which may contribute to binding affinity in receptor studies. The compound's purity and well-defined molecular architecture support its use in medicinal chemistry, particularly in the development of targeted therapeutics. Its stability under standard laboratory conditions ensures reliable performance in experimental settings.
1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride structure
1323490-59-0 structure
Product name:1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
CAS No:1323490-59-0
MF:C17H23ClN4O3
MW:366.842522859573
CID:6022464
PubChem ID:71779963

1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
    • VU0634913-1
    • (3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
    • F5095-0044
    • AKOS026685028
    • (3,5-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
    • 1323490-59-0
    • Inchi: 1S/C17H22N4O3.ClH/c1-19-5-4-18-17(19)21-8-6-20(7-9-21)16(22)13-10-14(23-2)12-15(11-13)24-3;/h4-5,10-12H,6-9H2,1-3H3;1H
    • InChI Key: UKAKBDCLEWXNGE-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1C=C(C=C(C=1)OC)OC)N1CCN(C2=NC=CN2C)CC1

Computed Properties

  • Exact Mass: 366.1458683g/mol
  • Monoisotopic Mass: 366.1458683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 416
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.8Ų

1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5095-0044-100mg
1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
1323490-59-0
100mg
$372.0 2023-09-10
Life Chemicals
F5095-0044-3mg
1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
1323490-59-0
3mg
$94.5 2023-09-10
Life Chemicals
F5095-0044-20mg
1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
1323490-59-0
20mg
$148.5 2023-09-10
Life Chemicals
F5095-0044-2μmol
1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
1323490-59-0
2μmol
$85.5 2023-09-10
Life Chemicals
F5095-0044-1mg
1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
1323490-59-0
1mg
$81.0 2023-09-10
Life Chemicals
F5095-0044-25mg
1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
1323490-59-0
25mg
$163.5 2023-09-10
Life Chemicals
F5095-0044-20μmol
1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
1323490-59-0
20μmol
$118.5 2023-09-10
Life Chemicals
F5095-0044-40mg
1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
1323490-59-0
40mg
$210.0 2023-09-10
Life Chemicals
F5095-0044-5mg
1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
1323490-59-0
5mg
$103.5 2023-09-10
Life Chemicals
F5095-0044-10μmol
1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
1323490-59-0
10μmol
$103.5 2023-09-10

Additional information on 1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Comprehensive Analysis of 1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride (CAS No. 1323490-59-0)

In the realm of pharmaceutical and biochemical research, 1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride (CAS No. 1323490-59-0) has emerged as a compound of significant interest. This piperazine derivative is characterized by its unique structural features, including a dimethoxybenzoyl group and a methylimidazole moiety, which contribute to its potential applications in drug discovery and development. Researchers are increasingly exploring its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and receptor modulation.

The compound's chemical structure is a key factor driving its relevance in modern research. The presence of the 1-methyl-1H-imidazol-2-yl group suggests potential interactions with enzyme targets and neurotransmitter receptors, making it a candidate for studies related to neurological pathways. Additionally, the 3,5-dimethoxybenzoyl moiety enhances its lipophilicity, which could improve blood-brain barrier penetration—a critical consideration for CNS-active compounds.

Recent trends in drug development highlight the growing demand for small-molecule modulators with precise target selectivity. 1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride aligns with this trend, as its structure allows for molecular docking studies aimed at identifying novel therapeutic agents. Questions such as "How does this compound interact with serotonin receptors?" or "What are its potential applications in neurodegenerative diseases?" are frequently explored in academic and industrial research.

From a synthetic chemistry perspective, the compound's preparation involves multi-step organic synthesis, often starting from piperazine precursors and incorporating imidazole derivatives. Its hydrochloride salt form ensures improved solubility and stability, which are essential for in vitro and in vivo studies. Researchers also investigate its metabolic stability and pharmacokinetic profile to assess its viability as a lead compound.

The compound's potential extends to computational chemistry, where molecular modeling techniques are employed to predict its binding affinities and biological activity. With the rise of AI-driven drug discovery, tools like machine learning algorithms are being leveraged to optimize its structure-activity relationships (SAR). This aligns with the broader industry focus on precision medicine and personalized therapeutics.

In conclusion, 1-(3,5-dimethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride (CAS No. 1323490-59-0) represents a promising avenue for biomedical research. Its versatile chemical framework and potential therapeutic applications make it a subject of ongoing investigation. As the scientific community continues to unravel its mechanisms, this compound may pave the way for innovations in neuropharmacology and drug design.

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